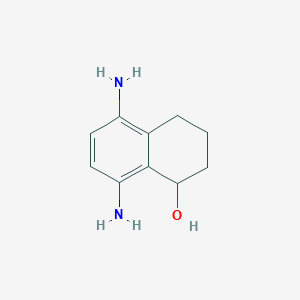

5,8-Diamino-1,2,3,4-tetrahydronaphthalen-1-ol

CAS No.: 917805-25-5

Cat. No.: VC16918204

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917805-25-5 |

|---|---|

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 5,8-diamino-1,2,3,4-tetrahydronaphthalen-1-ol |

| Standard InChI | InChI=1S/C10H14N2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5,9,13H,1-3,11-12H2 |

| Standard InChI Key | LKFCSTKJRALPCG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C(C=CC(=C2C1)N)N)O |

Introduction

Structural and Stereochemical Features

Core Framework and Substituent Effects

The tetrahydronaphthalene (tetralin) scaffold consists of a fused bicyclic system with a partially saturated aromatic ring. In 5,8-diamino-1,2,3,4-tetrahydronaphthalen-1-ol, the saturation at positions 1–4 reduces aromaticity, while the hydroxyl and amino groups introduce polar and hydrogen-bonding functionalities. Comparative studies of 5,8-dimethyl-1,2-dihydronaphthalene (CAS 14108-89-5) reveal that methyl substituents at analogous positions enhance steric bulk but lack the electronic modulation afforded by amino groups . The presence of amino and hydroxyl groups likely increases solubility in polar solvents and enables participation in acid-base reactions or coordination chemistry.

Stereochemical Considerations

Enantiomerically pure tetrahydronaphthalene derivatives, such as (R)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 23357-46-2), demonstrate the significance of stereochemistry in biological activity and catalytic performance . For 5,8-diamino-1,2,3,4-tetrahydronaphthalen-1-ol, the hydroxyl group at position 1 introduces a chiral center, necessitating asymmetric synthesis strategies to isolate enantiomers. Single-crystal diffraction data from related compounds highlight π-stacking interactions and hydrogen-bonding networks that stabilize specific conformations .

Synthesis and Characterization

Retrosynthetic Pathways

The synthesis of 5,8-diamino-1,2,3,4-tetrahydronaphthalen-1-ol may involve:

-

Friedel-Crafts alkylation to construct the tetrahydronaphthalene core.

-

Nitration and reduction to introduce amino groups at positions 5 and 8.

-

Hydroxylation at position 1 via electrophilic substitution or oxidation.

A analogous route for (R)-1,2,3,4-tetrahydronaphthalen-1-amine employs carbodiimide-mediated coupling reactions, achieving yields >95% under optimized conditions .

Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amine coupling | EDCI, HOBt, DIEA in DMF | 86–97% | |

| Catalytic oxidation | Phthalocyanine/MIL-101, O₂ | High | |

| Chiral resolution | Crystallization or chiral chromatography | N/A |

The use of MIL-101-encapsulated phthalocyanine catalysts, as demonstrated in tetralin oxidation , could be adapted for regioselective hydroxylation.

Physicochemical Properties

Predicted Properties

While experimental data for 5,8-diamino-1,2,3,4-tetrahydronaphthalen-1-ol are unavailable, estimates can be derived from related compounds:

The hydroxyl and amino groups in the target compound are expected to reduce LogP (enhancing hydrophilicity) and increase melting points relative to methyl-substituted analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume